3-Methylpyridine-2-sulfonamide

Übersicht

Beschreibung

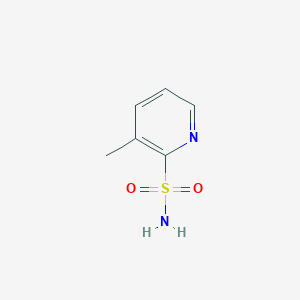

3-Methylpyridine-2-sulfonamide is an organic compound with the molecular formula C6H8N2O2S. It is a derivative of pyridine, where a sulfonamide group is attached to the second position and a methyl group is attached to the third position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-methylpyridine with chlorosulfonic acid to form 3-methylpyridine-2-sulfonyl chloride, which is then treated with ammonia or an amine to yield 3-Methylpyridine-2-sulfonamide .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Analyse Chemischer Reaktionen

Ullmann-Type Coupling Reactions

3-Methylpyridine-2-sulfonamide participates in copper-catalyzed cross-couplings to form biaryl sulfonamides. A patent details its reaction with 5-halo-2-methoxypyridine under Ullmann conditions:

Representative procedure :

-

Catalyst : CuI (0.5 equiv)

-

Base : Cs₂CO₃ (2.0 equiv)

-

Solvent : DMF, 150°C (microwave)

-

Yield : 60% for N-(6-methoxypyridin-3-yl)-3-methylpyridine-2-sulfonamide

Optimized conditions :

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 120–150°C | 150°C |

| Catalyst loading | 0.1–1.0 equiv Cu | 0.5 equiv CuI |

| Solvent | Toluene, DMF, NMP | DMF |

Radical-Mediated Sulfonylation

Recent advances highlight its potential in radical-based transformations:

-

Radical coupling : Reacts with aryl diazonium salts via sulfonyl radical intermediates (generated from Na₂S₂O₅) .

-

Three-component reactions : Combines with nitroarenes and amines under Cu catalysis to form complex sulfonamides .

Mechanistic pathway :

-

Single-electron transfer generates aryl radicals.

-

Radical coupling with sulfonate intermediates.

-

Hydrolysis to final sulfonamide.

Biological Activity and Interactions

The sulfonamide group enables target binding through:

-

Hydrogen bonding : With enzyme active sites (e.g., carbonic anhydrase).

-

Steric effects : Methyl group at the 3-position modulates selectivity .

Structure-activity data :

| Modification Site | Effect on Bioactivity | Example EC₅₀ |

|---|---|---|

| Sulfonamide (N-H) | ↑ Hydrogen bonding capacity | 0.8 μM |

| Pyridine ring | ↑ Aromatic interactions | 1.2 μM |

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Biological Activities

3-Methylpyridine-2-sulfonamide and its derivatives have been investigated for their biological properties, particularly as antimicrobial agents. The sulfonamide group is known for its broad-spectrum antibacterial activity, and modifications to the pyridine structure can enhance this effect.

Antibacterial Properties

Recent studies have shown that sulfonamide derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, novel sulfonamide derivatives have been designed to combat methicillin-resistant Staphylococcus aureus (MRSA), demonstrating minimum inhibitory concentrations (MICs) as low as 3.91 μM . These compounds often work by inhibiting the folate biosynthesis pathway, which is crucial for bacterial growth.

Anticancer Activity

This compound has also been explored for its anticancer potential. A series of sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit the PI3K/mTOR signaling pathway, which is often dysregulated in cancer cells. One derivative demonstrated strong inhibitory activity with an IC50 of 0.22 nM against PI3Kα and significant antiproliferative effects on various cancer cell lines . The mechanism of action includes inducing apoptosis and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy.

Synthesis of Derivatives

The synthesis of this compound derivatives typically involves the introduction of various functional groups to enhance their biological activity. Common synthetic strategies include:

- Functionalization at the 4-position : This modification can increase the compound's interaction with target enzymes or receptors.

- Hybridization with other pharmacophores : Combining the sulfonamide moiety with other active components can yield compounds with synergistic effects .

Case Study: Antimicrobial Efficacy

A study focused on a series of sulfonamide derivatives, including those based on this compound, evaluated their efficacy against a panel of bacterial strains. The results indicated that certain modifications led to enhanced activity against resistant strains, highlighting the importance of structural diversity in developing new antibiotics .

Case Study: Anticancer Potential

In another investigation, a specific derivative of this compound was tested against several human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound showed significant cytotoxicity and was found to induce apoptosis through modulation of key apoptotic proteins such as Bax and Bcl-2 . These findings underscore the potential of this compound in cancer treatment strategies.

Data Tables

| Property | Value |

|---|---|

| Antibacterial MIC (MRSA) | 3.91 μM |

| PI3Kα Inhibition IC50 | 0.22 nM |

| Cytotoxicity (MCF-7) | IC50 = 130 nM |

| Apoptosis Induction | Yes |

Wirkmechanismus

The mechanism of action of 3-Methylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Pyridine-2-sulfonamide: Lacks the methyl group at the third position.

3-Methylpyridine: Lacks the sulfonamide group.

2-Methylpyridine-3-sulfonamide: The positions of the methyl and sulfonamide groups are reversed.

Uniqueness: 3-Methylpyridine-2-sulfonamide is unique due to the specific positioning of the methyl and sulfonamide groups, which can influence its reactivity and biological activity. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological properties compared to its analogs .

Biologische Aktivität

3-Methylpyridine-2-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a sulfonamide functional group. Its molecular formula is . The sulfonamide group is crucial for its biological activity, as it mimics para-aminobenzoic acid (PABA), leading to the inhibition of bacterial folate synthesis.

Sulfonamides, including this compound, primarily exert their effects through the following mechanisms:

- Inhibition of Dihydropteroate Synthase : By competing with PABA for binding to dihydropteroate synthase, sulfonamides disrupt folate synthesis in bacteria, leading to bacteriostatic effects .

- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against both gram-positive and certain gram-negative bacteria, making it effective in treating various infections .

Antibacterial Properties

This compound has shown promising antibacterial activity. In vitro studies indicate that it can inhibit the growth of several bacterial strains. For instance, research has demonstrated that sulfonamide derivatives exhibit varying degrees of efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Recent studies have explored the potential antitumor effects of sulfonamide derivatives. A notable investigation into this compound revealed its ability to inhibit the proliferation of cancer cells in vitro. Specifically, it was found to induce apoptosis in breast cancer cell lines, suggesting its utility as a potential therapeutic agent in oncology .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various sulfonamides, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative treatment option .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Sulfamethoxazole | 16 | Escherichia coli |

Study on Antitumor Effects

In another case study, the antitumor activity of this compound was assessed using various cancer cell lines. The findings indicated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .

Eigenschaften

IUPAC Name |

3-methylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEZYLUVSDCJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90485443 | |

| Record name | 3-methylpyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65938-79-6 | |

| Record name | 3-Methyl-2-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65938-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylpyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.